molecular formula C15H21NO2 B2815871 Methyl 2-phenyl-2-(piperidin-1-YL)propanoate CAS No. 1034912-50-9

Methyl 2-phenyl-2-(piperidin-1-YL)propanoate

Cat. No.: B2815871
CAS No.: 1034912-50-9
M. Wt: 247.338
InChI Key: WJNPCNCJZVORFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-phenyl-2-(piperidin-1-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a piperidine ring, a phenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-phenyl-2-(piperidin-1-yl)propanoate typically involves the esterification of 2-phenyl-2-(piperidin-1-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-2-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-phenyl-2-(piperidin-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-phenyl-2-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The piperidine ring and phenyl group contribute to its binding affinity and selectivity towards certain receptors and enzymes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-phenyl-2-piperidin-1-ylpropanoate: A closely related compound with similar structural features.

    2-Phenyl-2-(piperidin-1-yl)propanoic acid: The carboxylic acid analog of the ester.

    2-Phenyl-2-(piperidin-1-yl)propanol: The alcohol analog of the ester.

Uniqueness

Methyl 2-phenyl-2-(piperidin-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring enhances its pharmacological potential, while the ester group allows for easy modification and derivatization. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-phenyl-2-piperidin-1-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(14(17)18-2,13-9-5-3-6-10-13)16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNPCNCJZVORFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.